(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine
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Overview
Description
(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and an amine group at the 3 position of the dihydrobenzofuran ring. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves several steps starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as chlorinated phenols and ethylene glycol derivatives.
Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as sodium hydroxide, alkyl halides, and others under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-2,3-dihydrobenzofuran: Lacks the amine group, which can significantly alter its chemical and biological properties.
6,7-Dichloro-3-aminobenzofuran: Similar structure but different positioning of the amine group.
2,3-Dihydrobenzofuran-3-amine: Lacks the chlorine atoms, which can affect its reactivity and interactions.
Uniqueness
(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is unique due to the specific arrangement of chlorine atoms and the amine group, which can confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research and industrial applications where these properties are desired.
Properties
Molecular Formula |
C8H7Cl2NO |
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Molecular Weight |
204.05 g/mol |
IUPAC Name |
(3S)-6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m1/s1 |
InChI Key |
URMAYQIYUBDETJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=C(C=C2)Cl)Cl)N |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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